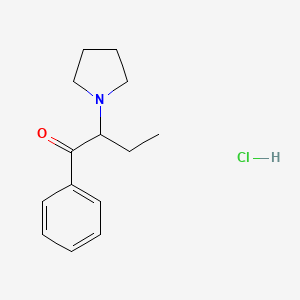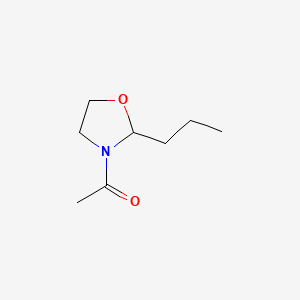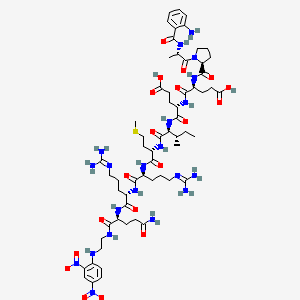
Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp is a synthetic peptide substrate used primarily in biochemical research. It is a fluorescence-quenched substrate for human neutrophil elastase, an enzyme involved in the breakdown of proteins. The compound’s full name is 2-aminobenzoyl-L-alanyl-L-prolyl-L-glutamyl-L-glutamyl-L-isoleucyl-L-methionyl-L-arginyl-L-arginyl-L-glutamine 2-(2,4-dinitrophenyl)aminoethyl-amide (trifluoroacetate salt) .
科学研究应用
Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp is widely used in scientific research, particularly in the study of proteolytic enzymes. Its applications include:
Biochemistry: Used as a substrate to study the activity and specificity of human neutrophil elastase.
Medicine: Helps in understanding the role of neutrophil elastase in diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Drug Development: Used in screening assays to identify inhibitors of neutrophil elastase, which could lead to new therapeutic agents
作用机制
Target of Action
The primary target of this compound is human neutrophil elastase . Neutrophil elastase is a serine protease in the neutrophil, a type of white blood cell. It plays a crucial role in the immune response, particularly in the defense against bacteria and fungi.
Mode of Action
This compound acts as a fluorescence-quenched peptide substrate for human neutrophil elastase . When the compound is hydrolyzed by the enzyme, it disrupts the Abz:EDDnp donor-acceptor pair, allowing the measurement of fluorescence .
Biochemical Pathways
The compound is involved in the proteolysis pathway, specifically in the activity of cytosolic and secreted proteases . By acting as a substrate for neutrophil elastase, it can help monitor the activity of this enzyme and its role in various biological processes, including inflammation and innate immunity .
Result of Action
The hydrolysis of this compound by neutrophil elastase results in the disruption of the Abz:EDDnp donor-acceptor pair . This disruption allows the measurement of fluorescence, providing a means to monitor the activity of the enzyme .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized for yield and purity, with rigorous quality control measures in place .
化学反应分析
Types of Reactions: Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp primarily undergoes enzymatic hydrolysis. This reaction involves the cleavage of peptide bonds by enzymes such as human neutrophil elastase.
Common Reagents and Conditions:
Major Products: The major products of the enzymatic hydrolysis of this compound are smaller peptide fragments and the fluorescent molecule 2-aminobenzoyl .
相似化合物的比较
Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp analogs: Variants with different amino acid sequences or modifications.
Other Fluorescent Substrates: Compounds like Abz-Gly-Gly-Phe-Gly-EDDnp, which are also used to study proteolytic enzymes
Uniqueness: this compound is unique due to its specific sequence, which makes it a highly sensitive and specific substrate for human neutrophil elastase. Its fluorescence-quenching properties allow for precise measurement of enzyme activity, making it a valuable tool in biochemical research .
属性
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[2-(2,4-dinitroanilino)ethylamino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H93N21O19S/c1-5-32(2)49(79-56(94)42(20-23-48(86)87)76-54(92)41(19-22-47(84)85)77-57(95)44-15-10-29-80(44)59(97)33(3)72-50(88)35-11-6-7-12-36(35)62)58(96)78-43(24-30-102-4)55(93)74-38(13-8-25-70-60(64)65)52(90)73-39(14-9-26-71-61(66)67)53(91)75-40(18-21-46(63)83)51(89)69-28-27-68-37-17-16-34(81(98)99)31-45(37)82(100)101/h6-7,11-12,16-17,31-33,38-44,49,68H,5,8-10,13-15,18-30,62H2,1-4H3,(H2,63,83)(H,69,89)(H,72,88)(H,73,90)(H,74,93)(H,75,91)(H,76,92)(H,77,95)(H,78,96)(H,79,94)(H,84,85)(H,86,87)(H4,64,65,70)(H4,66,67,71)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENMYQHRKVAJCS-GMUSKWQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)C3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H93N21O19S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1456.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
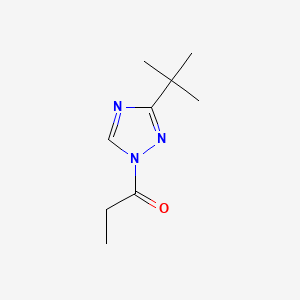
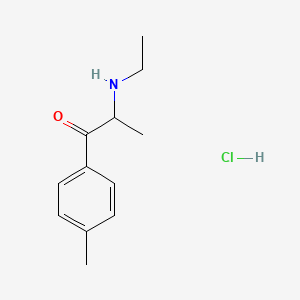

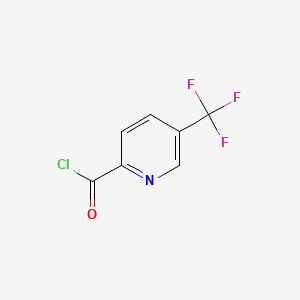
![3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt](/img/structure/B593147.png)
![tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate](/img/structure/B593148.png)
![Disodium 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoate](/img/structure/B593149.png)
